Ticagrelor Amine Derivative
Description
Structure
3D Structure
Properties
Molecular Formula |
C23H29F2N7O3S |
|---|---|
Molecular Weight |
521.6 g/mol |
IUPAC Name |
(1S,2S,3S,5R)-3-(2-aminoethoxy)-5-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]cyclopentane-1,2-diol |
InChI |
InChI=1S/C23H29F2N7O3S/c1-2-7-36-23-28-21(27-15-9-12(15)11-3-4-13(24)14(25)8-11)18-22(29-23)32(31-30-18)16-10-17(35-6-5-26)20(34)19(16)33/h3-4,8,12,15-17,19-20,33-34H,2,5-7,9-10,26H2,1H3,(H,27,28,29)/t12-,15+,16+,17-,19-,20+/m0/s1 |
InChI Key |
IDCFBDOEWGNZGE-FNOIDJSQSA-N |
Isomeric SMILES |
CCCSC1=NC(=C2C(=N1)N(N=N2)[C@@H]3C[C@@H]([C@H]([C@H]3O)O)OCCN)N[C@@H]4C[C@H]4C5=CC(=C(C=C5)F)F |
Canonical SMILES |
CCCSC1=NC(=C2C(=N1)N(N=N2)C3CC(C(C3O)O)OCCN)NC4CC4C5=CC(=C(C=C5)F)F |
Origin of Product |
United States |
Synthetic Methodologies for Ticagrelor Amine Derivatives
Convergent Synthesis Approaches
The synthesis of ticagrelor (B1683153) and its derivatives is often accomplished through a convergent approach. researchgate.net This strategy involves the independent synthesis of two main structural units: a complex pyrimidine (B1678525) amine derivative and a chiral cyclopentyl amine derivative. These two fragments are then coupled together in the later stages of the synthesis.
Pyrimidine Amine Derivative Synthesis Pathways
The triazolo[4,5-d]pyrimidine core of ticagrelor originates from a carefully constructed pyrimidine precursor. The synthesis of this key intermediate involves multiple steps, including the introduction of the necessary amine and thioether functionalities.
A common pathway to the essential 5-amino-pyrimidine intermediate begins with readily available starting materials like thiobarbituric acid or diethyl malonate. uliege.bejocpr.com The synthesis generally follows a sequence of reactions:
Alkylation: An alkyl group, typically a propyl group, is introduced at the sulfur atom of the thiobarbituric acid. uliege.be
Nitration: A nitro group is introduced at the 5-position of the pyrimidine ring. This is a critical step, often accomplished using fuming nitric acid in a solvent like glacial acetic acid. uliege.bejocpr.com The reaction conditions for nitration can be hazardous, and research has focused on developing safer processes. nih.gov For instance, the nitration of diethyl malonate is achieved with fuming nitric acid, followed by cyclization with thiourea to form the pyrimidine ring. jocpr.com
Chlorination: The hydroxyl groups at the 4 and 6 positions of the pyrimidine ring are converted to chloro groups, typically using a chlorinating agent like phosphorus oxychloride (POCl3). uliege.bepatsnap.com
Reduction: The nitro group at the 5-position is reduced to an amine. A widely used method for this reduction is the use of iron powder in acetic acid and methanol (B129727). uliege.be Alternative, milder reducing agents such as iron with a catalytic amount of ferric chloride (Fe/FeCl3) have been developed to improve the reaction's safety and efficiency, providing the desired amino compound in high yield and purity. nih.gov
This sequence provides the key 4,6-dichloro-2-(propylthio)pyrimidin-5-amine intermediate, a central building block for the ticagrelor core. uliege.be
The intermediate 4,6-dichloro-2-(propylthio)pyrimidin-5-amine, often referred to as Compound 14 , is a crucial component in ticagrelor synthesis. nih.gov Its preparation involves critical nitration and reduction steps that have been the subject of significant process optimization to ensure safety and scalability. nih.gov Initial laboratory experiments with the nitration of precursor 21 revealed potential for runaway reactions, highlighting the hazardous nature of the process. nih.gov
Subsequent development has focused on establishing safer chemical processes for manufacturing this intermediate. nih.gov Optimization efforts include careful control of reagent addition, temperature, and understanding the thermal dynamics of the reaction through analyses like Differential Scanning Calorimetry (DSC). nih.gov For the reduction of the nitro-intermediate (23 ) to the amine (14 ), a simple and inexpensive system using iron and catalytic ferric chloride in methanol has been successfully implemented. This method proceeds smoothly at moderate temperatures (50–55 °C) and is completed within 3–4 hours, offering a significant improvement in safety and handling compared to other reduction methods. nih.gov The workup involves catalyst filtration followed by an acid-base procedure, yielding Compound 14 with high purity (99%) and good yield (76%). nih.gov
| Reaction Step | Reagents | Temperature | Duration | Yield (%) | Purity (%) |
| Reduction of 23 | Fe/FeCl3, Methanol | 50–55 °C | 3–4 h | 76 | 99 |
Cyclopentyl Derivative Synthesis and Modification
The chiral cyclopentane ring with its specific stereochemistry is the second major component required in the convergent synthesis of ticagrelor. The preparation of this fragment with the correct spatial arrangement of its substituents is critical for the molecule's biological activity.
The synthesis of ticagrelor involves the key chiral intermediate (S)-2-chloro-1-(3,4-difluorophenyl)-ethanol. researchgate.net This optically active alcohol is a building block used in the construction of the (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine side chain, which is ultimately attached to the triazolopyrimidine core. The preparation of such chiral alcohols is a pivotal step in many pharmaceutical syntheses. researchgate.net
One established method for producing this intermediate involves the Friedel-Crafts acylation of 1,2-difluorobenzene with chloroacetyl chloride to produce 2-chloro-1-(3',4'-difluoro)acetophenone. google.com This prochiral ketone is then subjected to asymmetric reduction to create the desired chiral alcohol.
| Precursor | Reduction Method | Key Reagent/Catalyst | Product |
| 2-chloro-1-(3,4-difluorophenyl)acetophenone | Asymmetric Reduction | Chiral (S)-DPPM catalyst, BH3-Me2S | (S)-2-chloro-1-(3,4-difluorophenyl)-ethanol |
| 2-chloro-1-(3,4-difluorophenyl)acetophenone | Bioreduction | Alcohol dehydrogenase | (S)-2-chloro-1-(3,4-difluorophenyl)-ethanol |
Triazole Ring Formation via Diazotization
The construction of the triazolo[4,5-d]pyrimidine core of Ticagrelor is a critical step in its synthesis. This is typically achieved through a diazotization reaction of a pyrimidine amine derivative, followed by intramolecular cyclization.
Traditional methods for this transformation have utilized reagents such as sodium nitrite in acetic acid. However, these highly acidic conditions can lead to undesirable side reactions, including the deprotection of acid-sensitive groups on the cyclopentane ring and the formation of various impurities that are challenging to remove. nih.gov
Green Chemistry Approaches (e.g., Resin-NO2 catalysis)
In a significant advancement towards a more environmentally benign and efficient synthesis, a green chemistry approach employing a solid-supported diazotizing agent, "Resin-NO2," has been developed. nih.gov This method offers a safer and more scalable alternative to traditional diazotization reagents. nih.gov
The Resin-NO2 reagent is prepared by treating an anion exchange resin, such as Amberlyst A26 (hydroxide form), with an aqueous solution of sodium nitrite. nih.gov The resulting resin, saturated with nitrite ions, serves as the diazotizing agent. The reaction is typically carried out by stirring the pyrimidine amine intermediate with Resin-NO2 in a mixture of water and acetonitrile (B52724) in the presence of an acid like p-toluenesulfonic acid (TsOH) for a short duration (20–30 minutes). nih.gov
One of the key advantages of this method is the simplified work-up procedure. After the reaction is complete, the resin can be easily removed by filtration, and the desired triazole product is extracted from the filtrate. nih.gov This process avoids the harsh acidic conditions of traditional methods and minimizes the formation of impurities. nih.gov The Resin-NO2 reagent is stable for at least a month in a moist state and has an ion exchange capacity of approximately 2.6–3.6 mmol of NO2−/g. nih.gov
Table 1: Comparison of Diazotization Methods for Triazole Ring Formation
| Feature | Traditional Method (NaNO2/Acetic Acid) | Green Chemistry Approach (Resin-NO2) |
| Reagent | Sodium nitrite in acetic acid | Solid-supported Resin-NO2 |
| Reaction Conditions | Highly acidic | Mildly acidic (with TsOH) |
| Work-up | Complex, requires neutralization | Simple filtration to remove resin |
| Impurity Profile | Formation of critical impurities (e.g., Impurity 27) | Minimized impurity formation |
| Scalability | Less suitable for large-scale production | Industrially feasible and scalable |
| Safety | Involves handling of strong acids | Safer to handle |
Control of Impurity Formation during Triazole Synthesis
The control of impurities is a critical aspect of pharmaceutical manufacturing. In the synthesis of Ticagrelor, the diazotization step is a potential source of significant impurities. When using sodium nitrite in a mixture of acetic acid and water, a critical impurity, (1S,2S,3R,5S)-3-[7-amino-5-(propylthio)-3H- nih.govnih.govsemanticscholar.orgtriazole [4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)-1,2-cyclopentanediol (referred to as impurity 27), is formed along with other difficult-to-remove byproducts. nih.gov The formation of this impurity significantly impacts the yield and purity of the final product.
The use of the Resin-NO2 catalyzed process effectively mitigates the formation of impurity 27 and other unknown impurities. nih.gov This is attributed to the milder reaction conditions and the localized delivery of the nitrite ions from the resin support, which prevents the bulk solution from becoming highly acidic and causing the degradation of the starting material or product. nih.gov Furthermore, other process-related impurities, such as dimer impurities, can arise during the condensation steps of the synthesis. jocpr.com Careful control of reaction conditions and purification procedures are essential to minimize these impurities in the final active pharmaceutical ingredient. researchgate.net
Amine Condensation Reactions in Late-Stage Synthesis
A pivotal step in the synthesis of Ticagrelor is the late-stage condensation of the triazole intermediate with a specific amine, namely (1R,2S)-2-(3,4-difluorophenyl)cyclopropanamine. This reaction forms the crucial bond that introduces the pharmacologically active side chain onto the triazolo[4,5-d]pyrimidine core.
The triazole compound, 2-[{(3aR,4S,6R,6aS)-6-[7-chloro-5-(propylthio)-3H- nih.govnih.govsemanticscholar.orgtriazolo[4,5-d] pyrimidin-3-yl]-2,2-dimethyltetrahydro-3aH-cyclopenta[d] nih.govsemanticscholar.orgdioxal-4-yl}oxy]-1-ethanol, is reacted with the cyclopropylamine (B47189) derivative in a suitable solvent such as acetonitrile, in the presence of a base like triethylamine. nih.gov This nucleophilic substitution reaction proceeds to furnish the protected form of Ticagrelor. nih.gov The final step then involves the deprotection of the hydroxyl groups on the cyclopentane ring, typically with an acid, to yield Ticagrelor. nih.gov
Synthesis of Structurally Simplified Analogues
To investigate the structure-activity relationships and potentially discover new compounds with improved properties, structurally simplified analogues of Ticagrelor have been synthesized. nih.govsemanticscholar.org These analogues often feature modifications to the side chains attached to the triazolopyrimidine core.
One study describes the synthesis of a series of 1,2,3-triazolo[4,5-d]pyrimidines where the complex cyclopentanediol side chain of Ticagrelor is replaced with simpler alkyl or cyclopentyl groups. uliege.be The synthetic strategy for these analogues generally follows a similar pathway to that of Ticagrelor itself, involving the construction of the triazolopyrimidine core followed by the introduction of various amine side chains. uliege.be For example, analogues have been synthesized where the (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamino group is replaced by other aralkylamines or simpler alkylamines. uliege.be
Synthetic Routes for Specific Amine-Containing Intermediates (e.g., Aminocyclopentanetriol Derivatives)
The synthesis of this aminocyclopentanetriol intermediate itself is a multi-step process. google.comgoogle.com A method starting from (1R,4S)-4-(benzyloxy)-2-alkenyl cyclopentanecarboxylic acid has been described, which involves amidation, olefin oxidation, cyclization, a Hoffmann reaction, deprotection, and etherification to yield the desired intermediate. google.com Another approach utilizes (1R,2R,3S,4S)-rel-1,2:3,4-diepoxycyclopentane as the starting material, which undergoes ring-opening, aminolysis, propyl ketalization, and resolution to produce the target intermediate. google.com The L-tartaric acid salt of this intermediate is often used in the subsequent condensation reaction. google.com
Structural Characterization and Analytical Methodologies
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental in elucidating the molecular structure and quantifying Ticagrelor (B1683153) amine derivatives. These techniques provide detailed information on the compound's atomic composition, functional groups, and structural arrangement.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of Ticagrelor and its related substances. Techniques such as ¹H-NMR, ¹³C-NMR, and various 2D NMR experiments (COSY, HSQC, HMBC) provide detailed information about the molecular structure. msnlabs.com
Table 1: Selected ¹H-NMR and ¹³C-NMR Data for Ticagrelor Derivatives Data represents findings from various studies and may not be from a single compound.
| Technique | Compound/Fragment | Observed Chemical Shift (δ ppm) | Reference |
| ¹H-NMR | Impurity n-propylene chain (H-22) | Shifted down to 3.30 ppm from 2.86-2.95 ppm | researchgate.net |
| ¹H-NMR | Impurity n-propylene chain (H-23) | Shifted down to 1.65 ppm from 1.51 ppm | researchgate.net |
| ¹³C-NMR | O-acetyl Ticagrelor derivative | 170.26, 169.11, 150.60, 153.89, 148.17, 123.11, etc. | researchgate.net |
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)
Mass Spectrometry (MS) and its tandem version (MS/MS) are indispensable for the identification and quantification of Ticagrelor and its amine derivatives, particularly in complex matrices like human plasma. mdpi.comnih.gov These methods offer high sensitivity and selectivity. nih.gov
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is frequently used. researchgate.net In this technique, molecules are first separated chromatographically and then ionized and fragmented. The specific mass-to-charge (m/z) ratios of the parent ion and its fragments create a unique fingerprint for the compound. For Ticagrelor and its active metabolite, AR-C124910XX, analysis is often performed using selected reaction monitoring in negative electrospray ionization mode. nih.gov
Table 2: Mass Spectrometry Data for Ticagrelor and Related Compounds
| Compound | Ionization Mode | Parent Ion → Fragment Ion (m/z) | Reference |
| Ticagrelor | Negative ESI | 521.11 → 361.10 | nih.gov |
| AR-C124910XX (Active Metabolite) | Negative ESI | 477.03 → 361.10 | nih.gov |
| O-acetyl Ticagrelor impurity | Positive Ion | 565.0 [M⁺ + 1] | nih.gov |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule. The IR spectrum provides information on the vibrations of chemical bonds, which correspond to specific absorption bands. This technique is valuable for confirming the presence or absence of key functional groups in Ticagrelor and its derivatives. daicelpharmastandards.com
Comparative analysis of IR spectra between Ticagrelor and its impurities can highlight structural differences. For example, the spectrum of an acid degradation impurity of Ticagrelor showed the absence of the C-F stretching band, which is present in the parent drug, confirming a structural change involving the difluorophenyl group. sphinxsai.com
Table 3: Characteristic IR Absorption Bands for Ticagrelor and an Isolated Impurity
| Functional Group | Ticagrelor Wavenumber (cm⁻¹) | Isolated Impurity Wavenumber (cm⁻¹) | Reference |
| O-H stretch | 3435.98 | 3440.21 | sphinxsai.com |
| N-H stretch | 3290.56 | 3300.20 | sphinxsai.com |
| C=C stretch | 1624.06 | 1625.15 | sphinxsai.com |
| N=N stretch | 1519.91 | 1523.76 | sphinxsai.com |
| C-F stretch | 1274.95 | Absent | sphinxsai.com |
UV-Spectrophotometry
UV-Spectrophotometry is a widely used analytical technique for the quantitative determination of Ticagrelor in bulk and pharmaceutical dosage forms. nih.govresearchgate.net The method is based on the principle that the molecule absorbs ultraviolet light at a specific wavelength (λmax), and the amount of absorption is proportional to the concentration of the substance.
The reported λmax for Ticagrelor varies depending on the solvent used for analysis. This highlights the importance of solvent selection in method development. Various studies have reported λmax values ranging from 222 nm to 282 nm. rroij.com
Table 4: Reported Maximum Absorbance (λmax) for Ticagrelor in Various Solvents
| λmax | Solvent | Reference |
| 255 nm | Methanol (B129727) and Acetonitrile (B52724) (50:50) | researchgate.netasianjpr.com |
| 257 nm | 0.1M NaOH | abap.co.in |
| 253 nm | Acetonitrile | ejpmr.com |
| 282 nm | Water | ajper.com |
| 222 nm | Methanol:Water (1:1 v/v) | rroij.com |
Spectrofluorimetry and Fluorescent Derivatization (e.g., with Dansyl Chloride)
Spectrofluorimetry offers a highly sensitive method for the determination of Ticagrelor. dergipark.org.tr Since Ticagrelor itself is not highly fluorescent, a derivatization step is employed to convert it into a fluorescent product. dergipark.org.tr
A common derivatizing agent is 5-(dimethylamino)naphthalene-1-sulfonyl chloride, also known as Dansyl Chloride. dergipark.org.trdergipark.org.tr Ticagrelor contains a secondary amine group that reacts with Dansyl Chloride in a basic medium (pH 10) to yield a highly fluorescent derivative. dergipark.org.trdergipark.org.tr This derivative can then be measured with high sensitivity and selectivity. The resulting product is typically excited at a wavelength around 340-350 nm and emits fluorescence at approximately 445 nm. dergipark.org.trresearchgate.net This method is advantageous due to its simplicity, high sensitivity, and the large Stokes shift, which minimizes background interference. nih.gov
Table 5: Spectrofluorimetric Parameters for Dansyl Chloride Derivative of Ticagrelor
| Parameter | Wavelength (nm) | Reference |
| Excitation Wavelength (λex) | 340 | dergipark.org.trdergipark.org.tr |
| Emission Wavelength (λem) | 445 | dergipark.org.trdergipark.org.tr |
Chromatographic Separation Techniques
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are the cornerstone for the separation, identification, and quantification of Ticagrelor, its amine derivatives, and other impurities. rroij.comnih.gov These methods provide excellent resolution, allowing for the separation of closely related compounds. sphinxsai.com
A variety of chromatographic conditions have been developed, typically employing reversed-phase columns like C18 or C8. mdpi.comrroij.comnih.gov The mobile phase usually consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid solution) and an organic solvent such as acetonitrile or methanol. sphinxsai.comnih.govrroij.com Detection is most commonly performed using a UV detector at the compound's λmax or a mass spectrometer for enhanced sensitivity and specificity. mdpi.comrroij.com
Table 6: Examples of Chromatographic Conditions for Ticagrelor Analysis
| Technique | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Reference |
| RP-HPLC | Cosmocil C18 (250 x 4.6 mm, 5 µ) | 0.1% Formic acid: Acetonitrile (55:45 v/v) | 1.0 | UV at 254 nm | sphinxsai.com |
| HPLC | Zorbax Plus C8 (150 x 4.6 mm, 5.0 µm) | Acetonitrile: 50mM Ammonium (B1175870) acetate (B1210297) (57:43, v/v), pH 8.2 | 0.7 | PDA at 270 nm | nih.gov |
| LC-MS/MS | Acclaim™ RSLC 120 C18 (100 x 2.1 mm, 2.2 µm) | Gradient of Acetonitrile and Water with 0.1% Formic acid | - | MS/MS | nih.gov |
| UPLC | Acuity UPLC BDS C8 (150 x 4.6 mm, 5 µm) | 0.1% OPA buffer (pH 2.2): Acetonitrile (60:40) | 1.0 | UV at 240 nm | rroij.com |
| RP-HPLC | Hypersil BDS C18 | Phosphate buffer (pH 3.0): Acetonitrile (70:30 v/v) | 1.0 | UV at 254 nm | rroij.com |
High-Performance Liquid Chromatography (HPLC) and RP-HPLC
High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase (RP-HPLC) modality, is a cornerstone for the analysis of Ticagrelor and its related compounds. rroij.comscholarsresearchlibrary.com These methods are widely developed and validated for estimating Ticagrelor in bulk and pharmaceutical dosage forms, offering simplicity, precision, and accuracy. ijarmps.orgijrpc.com
Researchers have developed various RP-HPLC methods to separate Ticagrelor from its impurities. sci-hub.ru The separation is typically achieved on C8 or C18 columns. rroij.comsci-hub.ru The mobile phase often consists of a mixture of an aqueous buffer (like phosphate or ammonium acetate) and an organic solvent such as acetonitrile or methanol. rroij.comsci-hub.ru Method validation is performed in accordance with ICH guidelines, assessing parameters like linearity, accuracy, precision, specificity, and robustness. ijarmps.orgijrpc.com For instance, one method demonstrated linearity in a concentration range of 5-25 μg/mL with a correlation coefficient of 0.997. ijrpc.com Another study established a linear range of 10-100 µg/ml with a high correlation coefficient (r²) of 0.9967. researchgate.net
The following table summarizes various RP-HPLC methods used for the analysis of Ticagrelor and its derivatives.
Table 1: Examples of RP-HPLC Methodologies for Ticagrelor Analysis
| Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) | Source |
|---|---|---|---|---|---|
| Primesil C18 (250x4.6mm, 5µ) | Methanol: Water (0.05% OPA) (95:05 v/v) | - | - | 4.5 | ijrpc.com |
| Symmetry C18 (250x4.6mm, 5μm) | Phosphate buffer (pH 4): Methanol (25:75 v/v) | 1.0 | 256 | 2.750 | rroij.com |
| Develosil ODS HG-5 RP C18 (15x4.6mm, 5µm) | Methanol: Phosphate buffer (0.02M, pH 3.6) (45:55% v/v) | 1.0 | 255 | - | ijarmps.org |
| Phenomenex C18 | Acetonitrile: Methanol (70:30% v/v) | 1.0 | 254 | 3.793 | scholarsresearchlibrary.comresearchgate.net |
| Zorbax Plus C8 (150x4.6mm, 5.0μm) | Acetonitrile: Ammonium acetate 50 mM (pH 8.2) (57:43, v/v) | 0.7 | 270 | - | sci-hub.ru |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for the definitive identification and sensitive quantification of Ticagrelor and its derivatives. sphinxsai.comnih.gov These techniques are particularly valuable for impurity profiling and characterizing metabolites. researchgate.netnih.gov
A novel LC-QTOF-MS/MS (Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry) method has been developed for the identification and quantification of trace-level genotoxic impurities in the Ticagrelor active pharmaceutical ingredient (API). researchgate.nettandfonline.com In some cases, derivatization is employed to enhance the response of certain impurities. For example, the genotoxic impurity 4,6-dichloro-5-nitro-2-(propylthio) pyrimidine (B1678525) (DPP) is converted to 4,6-dibenzylamino-5-nitro-2-(propylthio) pyrimidine (a DPP derivative) to improve its detectability by mass spectrometry. researchgate.net
LC-MS methods are validated for high accuracy and precision, with the ability to detect and quantify substances at very low levels. nih.gov For one genotoxic impurity, the Limit of Detection (LOD) and Limit of Quantification (LOQ) were found to be 0.56 ppm and 1.67 ppm, respectively. tandfonline.com For another DPP derivative, the LOD and LOQ were 0.03 ppm and 0.08 ppm, respectively. researchgate.net These methods are successfully used in pharmacokinetic studies to characterize the metabolism of Ticagrelor in human subjects. researchgate.net
Table 2: Example of LC-QTOF-MS/MS Method for Impurity Quantification
| Parameter | Value | Source |
|---|---|---|
| Column | ACQUITY UPLC CSH C18 (2.1x100mm, 1.7μm) | tandfonline.com |
| Mobile Phase | 0.1% formic acid in water: Methanol (30:70 v/v) | tandfonline.com |
| Flow Rate | 0.25 mL/min | tandfonline.com |
| Injection Volume | 20 μL | tandfonline.com |
| LOD | 0.56 ppm | tandfonline.com |
| LOQ | 1.67 ppm | tandfonline.com |
| Linearity (R²) | 0.9986 | tandfonline.com |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC), and the similar Ultra High-Performance Liquid Chromatography (UHPLC), offer significant advantages over traditional HPLC, including higher resolution, faster analysis times, and greater sensitivity. These techniques are employed for the estimation of Ticagrelor and the analysis of its related substances. rroij.comshimadzu.com
UPLC methods often utilize columns with smaller particle sizes (e.g., 1.7 μm) to achieve enhanced separation efficiency. tandfonline.com For instance, an effective separation of a Ticagrelor derivative was achieved using an ACQUITY UPLC BEH C18 reverse phase column (100 mm x 4.6 mm x 1.7 μm). researchgate.net The Indian Pharmacopeia (IP) proposes a UHPLC method for the rapid analysis of Ticagrelor tablets, demonstrating the technique's suitability for high-throughput quality control. shimadzu.com
Table 3: Examples of UPLC/UHPLC Methodologies
| Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) | Source |
|---|---|---|---|---|---|
| Acuity UPLC BDS C8 (150x4.6mm, 5m) | Buffer (0.1% OPA, pH 2.2): Acetonitrile (60:40) | 1.0 | 240 | 0.942 | rroij.com |
| ACQUITY UPLC BEH C18 (100x4.6mm, 1.7μm) | 0.1% formic acid in water: Acetonitrile (20:80 v/v) | 0.4 | - | 2.87 (DPP derivative) | researchgate.net |
Elemental Analysis
Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. In the context of Ticagrelor synthesis, elemental analyses were performed on a Hosli CH-Analyzer. The results obtained for synthesized compounds were confirmed to be within ±0.3% of the theoretically calculated values, verifying their elemental composition and purity. nih.gov
X-ray Diffraction Analysis for Crystalline Intermediates
X-ray Diffraction (XRD) is an essential technique for characterizing the solid-state properties of crystalline materials. In the development of Ticagrelor, Powder X-ray Diffraction (PXRD) has been used to analyze the crystalline structure of key intermediates. For example, a patent discloses the use of XRD to characterize the crystalline forms of intermediates in the synthesis pathway, providing specific diffraction patterns that serve as a fingerprint for these solid compounds. google.com This analysis is critical for controlling the polymorphism of intermediates, which can impact the purity and yield of the final active pharmaceutical ingredient. google.com
Structure Activity Relationship Sar Studies
Influence of Amine Modifications on P2Y12 Receptor Antagonism
The amine group in ticagrelor (B1683153) derivatives plays a crucial role in their interaction with the P2Y12 receptor. Modifications to this functional group can significantly impact the compound's antagonist potency. Research into the synthesis of various ticagrelor derivatives has shown that specific substitutions on the amine can either enhance or diminish P2Y12 receptor antagonism. For instance, studies involving the synthesis and evaluation of a series of ticagrelor derivatives have demonstrated that certain modifications can lead to compounds with comparable potency to ticagrelor itself. nih.gov The primary active metabolite of ticagrelor, AR-C124910XX, which features a modification to the parent amine structure, exhibits similar potency in inhibiting the P2Y12 receptor. core.ac.uknih.gov This underscores the importance of the amine's chemical environment in maintaining high-affinity binding to the receptor. The design of novel derivatives often focuses on optimizing these amine interactions to improve pharmacokinetic properties and dosing profiles. nih.gov
| Compound | Modification to Amine Group | P2Y12 Antagonist Potency |
|---|---|---|
| Ticagrelor | Parent Structure | High |
| AR-C124910XX | O-deethylation | High (comparable to Ticagrelor) |
| Derivative 1b | Specific synthetic modification | Comparable to Ticagrelor nih.gov |
| Derivative 1d | Specific synthetic modification | Comparable to Ticagrelor nih.gov |
| Derivative 35b | Specific synthetic modification | Comparable to Ticagrelor nih.gov |
| Derivative 35f | Specific synthetic modification | Comparable to Ticagrelor nih.gov |
Impact of Cyclopentyl and Cyclopropylamino Group Modifications on Activity
Ticagrelor is a member of the cyclopentyl-triazolo-pyrimidines chemical class, and the cyclopentyl group is a key structural feature. core.ac.ukclinicaltrials.gov Modifications to the cyclopentyl ring and the cyclopropylamino side chain have been shown to have a profound impact on the biological activity of these derivatives. Studies have revealed that the integrity of these groups is critical for potent antiplatelet activity. For example, analogues of ticagrelor that lack the difluorophenylcyclopropyl group have been found to be inactive against bacteria, while some of these compounds still retained their ability to inhibit ADP-induced platelet aggregation. researchgate.net This suggests that the cyclopropylamino moiety is a key determinant for certain biological activities. The cyclopentyl portion of the molecule is also essential for proper orientation within the P2Y12 receptor binding pocket.
| Modification | Impact on Antiplatelet Activity | Impact on Antibacterial Activity |
|---|---|---|
| Lacking difluorophenylcyclopropyl group | Some derivatives retained activity | Inactive researchgate.net |
| Lacking hydroxyethoxy cyclopentane-1,2-diol | Inactive | Inactive researchgate.net |
Investigation of Binding Mechanisms at the P2Y12 Receptor
Ticagrelor's mechanism of action involves binding to the P2Y12 receptor at a site distinct from the endogenous agonist adenosine (B11128) diphosphate (B83284) (ADP). core.ac.ukresearchgate.net This makes it a non-competitive antagonist of ADP-induced platelet aggregation. researchgate.netnih.gov Radioligand binding studies have demonstrated that ticagrelor binds potently and reversibly to the human P2Y12 receptor. researchgate.netnih.gov It does not displace ADP from its binding site but does competitively bind with other P2Y12 antagonists. researchgate.netnih.gov This suggests the existence of an independent binding site for the cyclopentyl-triazolo-pyrimidine class of compounds. nih.gov The binding and dissociation of ticagrelor from the receptor are rapid processes. researchgate.net In silico docking studies have been employed to further elucidate the interactions between ticagrelor derivatives and the P2Y12 receptor, helping to visualize how these molecules fit into the binding pocket and providing a rationale for their observed activities.
Preclinical and in Vitro Pharmacological Characterization
Platelet Aggregation Inhibition Studies (ADP-induced)
Ticagrelor (B1683153), a cyclopentyltriazolopyrimidine, is a direct-acting and reversible antagonist of the P2Y12 receptor, which plays a crucial role in adenosine (B11128) diphosphate (B83284) (ADP)-mediated platelet activation and aggregation. nih.govgoogle.com Unlike thienopyridines such as clopidogrel (B1663587) and prasugrel, ticagrelor does not require metabolic activation to exert its antiplatelet effect. nih.govnih.gov This characteristic contributes to a more rapid onset of action. nih.govnih.gov
In vitro and preclinical studies have consistently demonstrated the potent inhibitory effect of ticagrelor on ADP-induced platelet aggregation. nih.govnih.gov Pharmacodynamic studies have shown that ticagrelor achieves a greater and more consistent level of inhibition of platelet aggregation compared to clopidogrel. nih.gov A loading dose of ticagrelor can inhibit 41% of platelets within 30 minutes, a level of inhibition that takes nearly 8 hours to achieve with clopidogrel. drugs.com Maximum platelet inhibition, reaching approximately 88%, is observed about two hours after administration. drugs.com
The antiplatelet effect of ticagrelor is dose-dependent. immune-system-research.com Even 24 hours after a dose, platelet inhibition remains significant at 58%. drugs.com The reversible nature of ticagrelor's binding to the P2Y12 receptor allows for a faster offset of its antiplatelet effect compared to irreversible inhibitors, with platelet function returning to normal as plasma drug levels decline. nih.govnih.gov
| Feature | Ticagrelor | Clopidogrel |
| Mechanism of Action | Direct-acting, reversible P2Y12 antagonist | Prodrug, irreversible P2Y12 antagonist |
| Metabolic Activation | Not required | Required |
| Onset of Action | Rapid | Delayed |
| Time to 41% Platelet Inhibition | ~30 minutes | ~8 hours |
| Maximum Platelet Inhibition | ~88% | Variable |
| Offset of Action | Faster | Slower |
P2Y12 Receptor Binding Assays (e.g., Competitive Binding with Radiolabeled Ligands)
The interaction of ticagrelor with the P2Y12 receptor has been extensively characterized using radioligand binding assays. These studies have revealed that ticagrelor binds to the P2Y12 receptor in a manner that is non-competitive with ADP. nih.govresearchgate.net This suggests that ticagrelor binds to a site on the receptor that is distinct from the ADP binding site. researchgate.net
Despite not directly competing with ADP for its binding site, ticagrelor effectively antagonizes ADP-induced receptor signaling. nih.gov Competitive binding studies with other radiolabeled ligands have provided further insights into ticagrelor's binding characteristics. For instance, ticagrelor demonstrates competitive binding with the P2Y12 receptor agonist [³³P]2MeS-ADP. nih.gov
In silico docking studies have suggested that ticagrelor penetrates deeply into the orthosteric binding pocket of the P2Y12 receptor, which may contribute to its prolonged binding and potent antagonism. researchgate.net The binding of ticagrelor to the P2Y12 receptor is reversible, a key feature that distinguishes it from the irreversible binding of thienopyridine active metabolites. nih.govnih.gov However, some studies have indicated that the dissociation of ticagrelor from the receptor is slow, leading to a prolonged duration of action that can be perceived as being akin to an irreversible antagonist in functional assays. researchgate.net
| Ligand | Interaction with Ticagrelor at P2Y12 Receptor |
| [³H]ADP | Non-competitive |
| [³³P]2MeS-ADP | Competitive |
Assessment of Direct vs. Prodrug Activity in Derivatives
A key pharmacological feature of ticagrelor is that it is an active drug and not a prodrug. drugs.comnih.gov This means it does not require metabolic conversion in the body to exert its therapeutic effect. nih.govdrugs.com This is a significant distinction from thienopyridine antiplatelet agents like clopidogrel and prasugrel, which are prodrugs that must be metabolized, primarily by cytochrome P450 (CYP) enzymes in the liver, to their active forms. nih.govmdpi.com
The direct-acting nature of ticagrelor contributes to its rapid onset of action and more consistent and predictable antiplatelet response among patients. nih.govnih.gov However, while ticagrelor itself is active, it is extensively metabolized, primarily by CYP3A4. nih.gov One of its major metabolites, AR-C124910XX, is also pharmacologically active and has a potency similar to the parent compound. drugs.com The presence of this active metabolite contributes to the sustained antiplatelet effect of ticagrelor. drugs.com
In the context of drug development, the synthesis of prodrugs of other antiplatelet agents, such as amino acid prodrugs of 2-hydroxytetrahydrothienopyridine, has been explored to optimize their pharmacological properties. mdpi.com These efforts aim to improve upon the characteristics of existing agents, but ticagrelor's inherent activity as a non-prodrug remains a defining aspect of its profile.
| Compound | Classification | Metabolic Activation Required |
| Ticagrelor | Direct-acting drug | No |
| Clopidogrel | Prodrug | Yes |
| Prasugrel | Prodrug | Yes |
Investigation of P-Glycoprotein (P-gp) and Breast Cancer Resistant Protein (BCRP) Interactions in Vitro
In vitro studies have indicated that ticagrelor is a substrate and an inhibitor of P-glycoprotein (P-gp), an important drug efflux transporter. nih.gov This interaction has implications for potential drug-drug interactions. For instance, co-administration of ticagrelor with digoxin (B3395198), a P-gp substrate, has been shown to increase digoxin exposure. nih.gov
More recent in vitro investigations have also revealed that ticagrelor inhibits the breast cancer resistance protein (BCRP), another significant efflux transporter. nih.gov This was further supported by a clinical study where ticagrelor modestly increased the plasma concentration of riboflavin (B1680620), a known BCRP substrate. nih.gov The study also found that riboflavin is transported by multidrug-resistance-associated protein 4 (MRP4), and that ticagrelor also inhibits MRP4. nih.gov The inhibition of intestinal MRP4 by ticagrelor may have a counteracting effect on riboflavin absorption, potentially limiting the observed increase in its plasma levels due to BCRP inhibition. nih.gov
| Transporter | Ticagrelor Interaction |
| P-glycoprotein (P-gp) | Substrate and inhibitor |
| Breast Cancer Resistant Protein (BCRP) | Inhibitor |
| Multidrug Resistance-Associated Protein 4 (MRP4) | Inhibitor |
GPR17 Receptor Inhibition
Early reports suggested that ticagrelor might act as an antagonist at the GPR17 receptor. However, subsequent and more direct investigations have challenged this finding. A study utilizing stable hGPR17-Chinese hamster ovary (CHO) cells demonstrated that ticagrelor did not suppress receptor function. nih.gov This suggests that GPR17 is not a direct target of ticagrelor. The initial observations may have been attributable to off-target effects or experimental conditions. Therefore, the current evidence does not support a significant role for GPR17 inhibition in the pharmacological profile of ticagrelor. nih.gov
In Vitro Metabolism and Biotransformation
Cytochrome P450 (CYP) Enzyme Metabolism Studies (e.g., CYP3A4, CYP3A5)
In vitro investigations have definitively identified Cytochrome P450 3A4 (CYP3A4) as the principal enzyme responsible for the metabolism of ticagrelor (B1683153). nih.govnih.govresearchgate.net A smaller contribution is also attributed to CYP3A5. drugs.comnih.govresearchgate.net These enzymes are crucial for the formation of ticagrelor's major active and inactive metabolites. nih.govresearchgate.net
Kinetic studies in human liver microsomes have quantified the enzymatic activity. The formation of the active metabolite, AR-C124910XX, and the inactive metabolite, AR-C133913XX, is mediated by CYP3A4 and CYP3A5. nih.gov The apparent Michaelis-Menten constant (Km) and maximum velocity (Vmax) for the formation of these metabolites have been determined, providing insight into the efficiency of these metabolic pathways. nih.govresearchgate.net
Detailed kinetic parameters for the primary metabolites of ticagrelor are presented below.
| Metabolite | Enzyme(s) | Apparent Km (μM) | Vmax (pmol/min/mg) |
| AR-C124910XX (Active) | CYP3A4, CYP3A5 | 27.0 | 730 |
| AR-C133913XX (Inactive) | CYP3A4, CYP3A5 | 38.8 | 417 |
| Data derived from studies in human liver microsomes. nih.govresearchgate.net |
Identification and Characterization of Active Metabolites (e.g., AR-C124910XX)
The primary active metabolite of ticagrelor is AR-C124910XX. mendeley.com This metabolite is formed through the oxidative loss of the N-hydroxyethyl side chain from the parent ticagrelor molecule. nih.govfda.gov In vitro studies have demonstrated that AR-C124910XX is pharmacologically active and equipotent to ticagrelor in its ability to antagonize the P2Y12 receptor. drugs.comnih.govservice.gov.uk
Glucuronidation and Hydroxylation Pathways of Amine Derivatives
In addition to CYP-mediated oxidation, ticagrelor and its primary metabolites undergo phase II conjugation reactions, particularly glucuronidation. fda.gov In vitro studies using human liver and intestinal microsomes have shown that ticagrelor can be directly converted to ticagrelor-O-glucuronide. nih.govnih.gov
Multiple UDP-glucuronosyltransferase (UGT) isoforms are involved in this pathway, with UGT1A9 exhibiting the highest catalytic activity. nih.govnih.gov Other contributing isoforms include UGT1A7, UGT1A3, UGT1A4, UGT1A1, UGT2B7, and UGT1A8. nih.govnih.govresearchgate.net The active metabolite AR-C124910XX and the inactive N-dealkylated metabolite AR-C133913XX can also be glucuronidated. fda.govdrugbank.com
Hydroxylation represents another metabolic route for ticagrelor amine derivatives, leading to the formation of various minor metabolites. fda.govdrugbank.com
The following table summarizes the key kinetic parameters for ticagrelor glucuronidation in different in vitro systems.
| System | Apparent Km (μM) | Vmax (pmol min-1·mg protein-1) | Intrinsic Clearance (Vmax/Km) (μl min-1·mg protein-1) |
| Human Liver Microsomes (HLM) | 5.65 | 8.03 | 1.42 |
| Human Intestinal Microsomes (HIM) | 2.52 | 0.90 | 0.36 |
| Data from in vitro glucuronidation assays. nih.govnih.gov |
N-Dealkylation Metabolites (e.g., AR-C133913XX)
A second significant oxidative pathway in the biotransformation of ticagrelor involves N-dealkylation, which leads to the formation of the inactive metabolite AR-C133913XX. nih.govfda.govdrugbank.com This metabolic step is also predominantly catalyzed by CYP3A4 and CYP3A5. nih.govresearchgate.net While AR-C133913XX is considered pharmacologically inactive, it is a major metabolite found in both urine and feces. nih.gov Specifically, it is the main metabolite excreted via urine. fda.gov
Enzyme Induction Studies in Preclinical Models
The potential for ticagrelor to induce the expression of metabolic enzymes has been evaluated in preclinical in vitro models. Studies conducted in fresh human hepatocytes at concentrations up to 20 μM showed that ticagrelor was not an inducer of CYP1A2 or CYP3A4. nih.govresearchgate.net However, these studies did indicate a tendency for ticagrelor to induce CYP2B6 and CYP2C9. nih.govresearchgate.net Despite this observation, the potential for ticagrelor to cause clinically significant drug interactions through the induction of these enzymes is considered low when considering its therapeutic exposure levels. nih.gov
Computational Chemistry and Molecular Modeling Studies
Molecular Docking for Receptor Binding Affinity and Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding affinity and interaction patterns of ligands with their protein targets.
The primary target of Ticagrelor (B1683153) is the P2Y12 receptor, a key player in platelet aggregation. In silico docking studies have revealed that Ticagrelor penetrates deeply into the orthosteric binding pocket of the P2Y12 receptor. researchgate.net This binding is distinct from that of the endogenous agonist ADP, suggesting a non-competitive inhibition mechanism. researchgate.netresearchgate.net
Molecular docking analyses indicate that the stability of the Ticagrelor-P2Y12 complex is maintained by a network of interactions with specific amino acid residues. Key residues identified as participating in the formation of the ligand-receptor complex include Lys232, Lys125, Thr126, Glu215, Arg231, and Tyr123, among others. sid.ir Steric interactions, in particular, have been shown to play a fundamental role in the formation and stability of this complex. sid.ir
| Interacting Residue | Type of Interaction |
| Lys232 | Hydrogen Bond, Electrostatic |
| Lys125 | Hydrogen Bond, Electrostatic |
| Thr126 | Hydrogen Bond |
| Glu215 | Hydrogen Bond, Electrostatic |
| Arg231 | Hydrogen Bond, Electrostatic |
| Ile212 | Hydrophobic |
| Asn235 | Hydrogen Bond |
| Tyr123 | π-π Stacking |
Note: This table represents a summary of potential interactions identified in molecular docking studies.
The potential for repurposing existing drugs has led to computational screening of compounds like Ticagrelor against other therapeutic targets.
SARS-CoV-2 Main Protease (Mpro): As part of efforts to identify inhibitors for the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19, Ticagrelor was evaluated in silico. semanticscholar.org Molecular docking studies showed that Ticagrelor exhibits a notable binding affinity for the Mpro active site, with a reported docking score of -8.33 kcal/mol. mdpi.com This binding suggests that Ticagrelor could potentially interfere with the viral replication process, which is dependent on Mpro activity. nih.gov
DNA Methyltransferase (DNMT): DNA methyltransferases are enzymes that play a crucial role in epigenetic regulation and are considered targets for cancer therapy. nih.govresearchgate.net While direct docking studies for a specific Ticagrelor Amine Derivative against DNMT were not prominently found, computational approaches are frequently used to screen for novel DNMT inhibitors. nih.govmdpi.com These studies typically involve virtual screening of compound libraries followed by docking and molecular dynamics to identify promising candidates that can interfere with DNMT function. researchgate.net
Molecular Dynamics Simulations for Conformational Stability and Binding Patterns
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of ligand-protein complexes over time. Studies on Ticagrelor have used MD simulations to confirm the stability of its binding to targets and to understand its interaction with cellular environments. For instance, MD simulations have been used to characterize the properties of model lipid bilayers in the presence of Ticagrelor, revealing that the drug spontaneously incorporates into and affects the lipid order of membranes. nih.gov When studying potential inhibitors for targets like SARS-CoV-2 Mpro, MD simulations are used to evaluate the stability of the docked pose, with analyses of Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) confirming the stable binding of lead compounds within the target's active site. mdpi.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) Analysis
QSAR studies are computational models that relate the quantitative chemical structure features of a series of compounds to their biological activity. For the development of novel antiplatelet agents, QSAR models can be instrumental. In the context of Ticagrelor, studies have focused on the synthesis and evaluation of various derivatives to establish a structure-activity relationship. nih.gov For example, modifications to the parent structure of Ticagrelor and its major metabolite have led to the identification of new derivatives with comparable or enhanced potency in inhibiting ADP-induced platelet aggregation. nih.govresearchgate.net These experimental results are essential for building robust QSAR models that can predict the activity of new, unsynthesized derivatives.
Density Functional Theory (DFT) for Chemical Descriptors and Thermodynamic Properties
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations have been applied to Ticagrelor to determine its optimized molecular structure and to calculate global reactivity indices that shed light on its reactivity and stability. sid.ir Furthermore, the generation of a Molecular Electrostatic Potential (MEP) map from DFT calculations helps to identify regions of the molecule that are likely to engage in electrostatic interactions with receptor residues, pinpointing heteroatoms like nitrogen, fluorine, sulfur, and oxygen as key interaction sites. sid.ir
Pharmacokinetic Prediction Models (e.g., ADMET)
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in modern drug discovery, helping to identify candidates with favorable pharmacokinetic and safety profiles early in the development process. nih.govnih.gov Online tools and computational models are used to predict various properties such as human oral absorption, blood-brain barrier permeability, carcinogenicity, and potential for drug-likeness based on criteria like Lipinski's rule of five. plos.org For Ticagrelor, its known pharmacokinetic profile includes 36% oral bioavailability and a steady-state volume of distribution of 88 L. nih.gov Computational ADMET predictions for novel derivatives aim to forecast these properties, guiding the design of compounds with improved characteristics. nih.govplos.org
| ADMET Property | Predicted Value/Characteristic | Significance |
| Human Oral Absorption | High | Predicts good absorption from the gut |
| Caco-2 Permeability | Moderate to High | Indicates potential for intestinal absorption |
| Blood-Brain Barrier (BBB) | Low Penetration | Suggests minimal central nervous system effects |
| P-glycoprotein Substrate | Yes/No | Predicts potential for drug efflux |
| AMES Toxicity | Non-mutagenic | Indicates low potential for causing mutations |
| Carcinogenicity | Negative | Predicts low risk of causing cancer |
Note: This table provides an example of typical ADMET predictions for a drug candidate. Specific values for "this compound" require a dedicated computational study.
Chemical Biology and Drug Discovery Applications
Design and Synthesis of Novel Scaffolds based on Ticagrelor (B1683153) Amine Moiety
The chemical scaffold of Ticagrelor, characterized by its triazolopyrimidine core and associated amine-containing side chains, presents a foundation for designing novel bioactive molecules. The design of new chemical libraries for bioassays has become a significant endeavor for medicinal chemists, focusing on "privileged structures" that can interact with multiple biological targets. unife.it The functional groups inherent in the Ticagrelor structure, including the triazole, pyrimidine (B1678525), hydroxyl, and amino moieties, are prime candidates for forming supramolecular synthons with other molecules. mdpi.com
In one study, a series of Ticagrelor derivatives were synthesized by modifying the parent compound and its major active metabolite. nih.gov The goal was to improve pharmacokinetic properties and the dosing profile while retaining antiplatelet efficacy. The synthesis was accomplished in a convergent manner, and the resulting compounds were evaluated for their ability to inhibit ADP-induced platelet aggregation. Several of these novel derivatives exhibited potency comparable to that of Ticagrelor itself. nih.gov This research highlights the potential of the Ticagrelor amine moiety as a template for generating new antiplatelet agents. nih.govresearchgate.net
The table below summarizes the findings for some of the synthesized derivatives.
| Compound | Modification | Platelet Aggregation Inhibition |
| 1b | Modification of Ticagrelor | Comparable potency to Ticagrelor. nih.gov |
| 1d | Modification of Ticagrelor | Comparable potency to Ticagrelor. nih.gov |
| 35b | Modification of Ticagrelor's major metabolite | Comparable potency to Ticagrelor. nih.gov |
| 35f | Modification of Ticagrelor's major metabolite | Comparable potency to Ticagrelor. nih.gov |
This table is based on data from a study on the synthesis and evaluation of Ticagrelor derivatives as novel antiplatelet agents. nih.gov
Fragment-Based Drug Design (FBDD) Approaches
Fragment-Based Drug Design (FBDD) has emerged as an effective alternative to traditional high-throughput screening (HTS) for identifying lead compounds. researchgate.netopenaccessjournals.com FBDD starts with screening libraries of low-molecular-weight compounds, or "fragments" (typically <300 Da), to identify those that bind to a biological target, albeit with weak affinity. researchgate.netnih.gov These fragments serve as efficient starting points for developing more potent, drug-like molecules through a process of optimization. rug.nl
The core principle of FBDD is that the smaller, less complex fragments can explore the chemical space of a target's binding pocket more efficiently than larger, more complex molecules used in HTS. openaccessjournals.comnih.gov Once a binding fragment is identified using sensitive biophysical techniques like X-ray crystallography or NMR spectroscopy, it can be optimized into a high-affinity lead compound. openaccessjournals.comrug.nl This optimization typically follows two main strategies:
Fragment Growing: The initial fragment is optimized by the stepwise addition of functional groups to occupy adjacent binding pockets and increase potency. researchgate.net
Fragment Linking: Two or more fragments that bind independently to nearby sites on the target are connected with a chemical linker to create a single, high-potency molecule. researchgate.net
The Ticagrelor amine moiety, as a key pharmacophore, is well-suited for FBDD strategies. It could be used as an initial fragment for screening or as a foundational scaffold onto which other identified fragments are grown or linked to design novel inhibitors for various targets.
| FBDD Step | Description | Key Techniques |
| 1. Library Creation | A collection of small, low-molecular-weight fragments is assembled. rug.nl | Combinatorial chemistry, virtual screening. openaccessjournals.com |
| 2. Fragment Screening | The library is screened against the biological target to identify binding fragments. openaccessjournals.com | X-ray crystallography, NMR spectroscopy, Surface Plasmon Resonance. openaccessjournals.com |
| 3. Hit Validation | Confirmed binding and characterization of the fragment-target interaction. | Structural biology techniques to determine the binding mode. rug.nl |
| 4. Fragment Optimization | The low-affinity fragment hit is evolved into a high-potency lead compound. researchgate.net | Fragment growing, fragment linking, medicinal chemistry. researchgate.net |
This table outlines the general workflow of Fragment-Based Drug Design (FBDD).
Development of Antidotes and Neutralizing Agents for Amine Derivatives
While antiplatelet agents like Ticagrelor are crucial for preventing thrombotic events, they also carry an increased risk of bleeding. nih.govnih.gov This has prompted the development of specific antidotes to rapidly reverse their effects in emergencies, such as for patients requiring urgent surgery or those experiencing major bleeding. hcplive.com
Researchers have successfully developed a specific neutralizing agent for Ticagrelor and its active amine derivative metabolite (TAM). nih.gov This antidote is an antigen-binding fragment (Fab) named MEDI2452 (now known as bentracimab). nih.gov The human Fab was chosen as the ideal format due to its ability to provide high specificity and an appropriate half-life that aligns with that of Ticagrelor and its active metabolite. nih.gov MEDI2452 was designed to be highly specific and to neutralize both Ticagrelor and TAM. nih.gov In preclinical studies, the antidote effectively neutralized the free fraction of Ticagrelor, reversed its antiplatelet activity in human plasma, and normalized bleeding times in mouse models. nih.govnih.gov
The development of the Ticagrelor antidote began with the isolation of antibodies from a human single-chain variable-fragment phage display library. nih.gov An initial clone, designated Fab 72, was identified. nih.gov To enhance its binding affinity, phage display libraries were generated by randomizing amino acids in the complementarity-determining regions (CDRs) of Fab 72, followed by affinity selection. nih.gov
The highest-affinity variants from this process were combined to create the final anti-ticagrelor/TAM Fab, MEDI2452. nih.gov X-ray crystallography of the parent Fab 72 in complex with Ticagrelor revealed that the drug molecule binds in a deep, concave crevice between the heavy (VH) and light (VL) chain domains, a binding mode common for small haptens. nih.gov This structural insight guided the affinity maturation process.
| Antibody Fragment | Description | Key Characteristics |
| Fab 72 | Initial parent clone isolated from a phage display library. nih.gov | Served as the template for affinity maturation. nih.gov |
| MEDI2452 (bentracimab) | High-affinity, engineered Fab derived from Fab 72. nih.gov | Specifically neutralizes Ticagrelor and its active metabolite (TAM). nih.gov |
This table summarizes the key antibody fragments involved in the development of the Ticagrelor antidote.
The engineered antidote, MEDI2452, demonstrates remarkable affinity and specificity for Ticagrelor. The equilibrium dissociation constant (KD) for the binding of MEDI2452 to Ticagrelor is 20 pM, which represents a 350-fold improvement over the parent Fab and is approximately 100 times stronger than Ticagrelor's affinity for its P2Y12 target. nih.govnih.gov
Crucially, the Fab is highly specific. Despite Ticagrelor's structural similarity to adenosine (B11128), MEDI2452 shows no significant binding to adenosine, adenosine triphosphate (ATP), adenosine diphosphate (B83284) (ADP), or other structurally related drugs. nih.govnih.govhcplive.com This high degree of specificity ensures that the antidote acts only on its intended targets—Ticagrelor and its active metabolite—without interfering with endogenous purinergic signaling. hcplive.com
| Molecule | Binding Affinity (KD) to MEDI2452 |
| Ticagrelor | 20 pM. nih.gov |
| Ticagrelor Active Metabolite (TAM) | Equivalent binding to Ticagrelor. nih.gov |
| Ticagrelor Inactive Metabolite (TIM) | Weak binding. nih.gov |
| Adenosine, ADP, ATP | No significant binding. hcplive.com |
This table details the binding affinity and specificity of the antidote MEDI2452.
Impurity Profiling and Related Substance Identification in Synthetic Pathways
Ensuring the purity of active pharmaceutical ingredients (APIs) is a critical aspect of drug manufacturing. The synthesis of complex molecules like Ticagrelor can generate various process-related impurities that must be identified, characterized, and controlled to meet regulatory standards. rasayanjournal.co.in
Several studies have focused on the identification and characterization of impurities in Ticagrelor laboratory and commercial batches. Using techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), researchers have detected multiple process-related impurities. researchgate.netijfans.org These unknown impurities are often isolated from enriched crude samples using column chromatography and preparative HPLC for structural elucidation. researchgate.net The complete structural confirmation is then achieved using a combination of mass spectrometry, 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. researchgate.netijfans.org
Identified process-related impurities in Ticagrelor synthesis include the TGL hydroxyl impurity, diastereoisomers, TGL Acetyl impurity, TGL-Amine impurity, and TGL Sulfoxide impurity. rasayanjournal.co.in In one investigation, five process-related impurities were detected in the range of 0.08-0.22%, four of which had not been previously reported. researchgate.net Another study systematically investigated the reaction of Ticagrelor with nitrosating agents, finding that the product formed was a 4,5-Dihydroisoxazole derivative rather than the expected N-Nitroso Ticagrelor impurity. msnlabs.com
| Impurity Type | Analytical Method(s) for Identification |
| Process-Related Impurities (General) | HPLC, LC-MS, Column Chromatography. researchgate.netijfans.org |
| TGL Hydroxyl Impurity | HPLC. rasayanjournal.co.in |
| TGL Diastereoisomers Impurity | HPLC. rasayanjournal.co.in |
| TGL Acetyl Impurity | HPLC. rasayanjournal.co.in |
| TGL-Amine Impurity | HPLC. rasayanjournal.co.in |
| TGL Sulfoxide Impurity | HPLC. rasayanjournal.co.in |
| 4,5-Dihydroisoxazole Derivative | LC-MS, 1D/2D NMR. msnlabs.com |
This table lists identified impurities and related substances in the synthetic pathways of Ticagrelor and the methods used for their characterization.
Advanced Research Perspectives and Methodological Innovations
Biocatalytic Reduction in Chiral Intermediate Synthesis
The synthesis of Ticagrelor (B1683153) hinges on a crucial chiral intermediate, (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine. nih.gov Traditional chemical methods for producing this building block are often multi-step, require expensive catalysts or chiral auxiliaries, and can be environmentally taxing. nih.gov In response, biocatalysis has emerged as a powerful alternative, offering high selectivity and greener process conditions. nih.gov
Enzymes, as natural catalysts, can perform reactions with exceptional stereo-, regio-, and chemoselectivity, often leading to shorter and more efficient synthetic routes. nih.gov In the context of the Ticagrelor amine precursor, research has focused on two main biocatalytic strategies:
Engineered Enzymes for Cyclopropanation: One innovative approach involves engineering enzymes for the direct synthesis of a cyclopropane precursor. Researchers have successfully engineered the truncated globin of Bacillus subtilis to catalyze the cyclopropanation of 3,4-difluorostyrene. nih.gov This engineered biocatalyst produces ethyl-(1R, 2R)-2-(3,4-difluorophenyl)-cyclopropanecarboxylate with high yield and excellent stereoselectivity, which can then be converted to the desired amine intermediate. nih.gov
Transaminases for Reductive Amination: Transaminases (TAs) are increasingly used in the pharmaceutical industry for the synthesis of chiral amines. nih.govwiley.com These enzymes catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde substrate, producing a chiral amine. wiley.com For the synthesis of the Ticagrelor intermediate, ω-transaminases can be employed to perform the biocatalytic equivalent of reductive amination, offering a direct route to the enantiomerically pure amine. wiley.comresearchgate.net The use of engineered transaminases has been shown to significantly improve product yield and reduce waste in other pharmaceutical processes. nih.gov
The table below summarizes the key findings from a study on the biocatalytic synthesis of a Ticagrelor precursor. nih.gov
| Catalyst System | Substrate | Product | Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |
| Engineered B. subtilis Truncated Globin | 3,4-difluorostyrene | Ethyl-(1R, 2R)-2-(3,4-difluorophenyl)-cyclopropanecarboxylate | 79% | >99% | 98% |
Mechanistic Investigations of Reaction Pathways for Amine Derivatization
The core structure of Ticagrelor is formed by the derivatization of the chiral cyclopropylamine (B47189) intermediate, specifically through its reaction with a substituted triazolopyrimidine core. Understanding the mechanistic pathways of this amine derivatization is crucial for optimizing reaction conditions, maximizing yield, and minimizing the formation of process-related impurities.
The primary reaction involves the nucleophilic substitution of a chlorine atom on the triazolopyrimidine ring by the primary amine of (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine. The reactivity of this reaction is significantly influenced by the electronic properties of the pyrimidine (B1678525) ring. For instance, the introduction of activating groups, such as a trifluoroacetyl group on an adjacent amino group, can greatly enhance the reactivity of the chlorine atom, allowing the reaction to proceed under much milder conditions and avoiding the need for high temperatures and long reaction times. google.com
Investigations into the synthesis of Ticagrelor have also identified several process-related impurities that can arise from unwanted side reactions. researchgate.net Mechanistic studies propose that the formation of these impurities depends heavily on reaction conditions, reagents, and reactant orientation. researchgate.net For example, acid-induced isomerization has been observed in Ticagrelor, involving the rupture of an N1-N2 bond in the triazole ring, which can occur under mimic in vivo gastric conditions. researchgate.net Understanding the proposed pathways for the formation of these impurities is essential for developing control strategies in the manufacturing process. researchgate.net
Chemoinformatics and Data Mining for Structure-Activity Landscape Exploration
Chemoinformatics provides the tools to process and analyze vast amounts of chemical data, enabling researchers to explore the structure-activity relationship (SAR) landscape of a compound series like Ticagrelor amine derivatives. nih.gov By applying machine learning and data mining techniques, it is possible to build predictive models that correlate chemical structures with biological activities. nih.govnih.gov
The process of exploring the SAR landscape for Ticagrelor amine derivatives would typically involve these steps:
Data Curation: A dataset of Ticagrelor derivatives with measured activities (e.g., P2Y12 receptor inhibition) is assembled.
Descriptor Calculation: Molecules are converted into numerical representations called molecular descriptors. These can range from simple 2D properties (e.g., molecular weight, logP) to complex 3D descriptors that capture the molecule's shape and electronic properties. nih.gov
Model Building: Using the calculated descriptors, machine learning algorithms (e.g., support vector machines, random forests, neural networks) are trained to create a Quantitative Structure-Activity Relationship (QSAR) model. ethz.ch This model mathematically links the structural features to the observed biological activity.
Virtual Screening and Design: The validated QSAR model can then be used to screen virtual libraries of novel, un-synthesized Ticagrelor amine derivatives to predict their activity. This allows chemists to prioritize the synthesis of compounds with the highest predicted potency and most promising properties.
The "Similar Property Principle," a foundational concept in chemoinformatics, states that molecules with similar structures are likely to exhibit similar activities. ethz.ch This principle guides the exploration of the chemical space around the core Ticagrelor amine structure to identify derivatives with improved therapeutic profiles. ethz.ch
The following table illustrates a hypothetical QSAR data structure for a set of Ticagrelor amine derivatives.
| Compound ID | Molecular Weight | LogP | Number of Hydrogen Bond Donors | Number of Hydrogen Bond Acceptors | P2Y12 Inhibition (IC50, nM) |
| Derivative 1 | 525.6 | 3.1 | 4 | 9 | 15.2 |
| Derivative 2 | 539.6 | 3.4 | 4 | 9 | 12.8 |
| Derivative 3 | 511.5 | 2.8 | 5 | 9 | 25.7 |
| Derivative 4 | 553.7 | 3.2 | 4 | 10 | 9.5 |
Integration of In Vitro and In Silico Approaches for Compound Design
The modern drug design process relies heavily on the synergistic integration of computational (in silico) and experimental (in vitro) methods. nih.govmdpi.com This iterative cycle of design, prediction, synthesis, and testing accelerates the discovery of novel compounds with enhanced efficacy and desired properties.
For the design of new Ticagrelor amine derivatives, this integrated workflow would proceed as follows:
In Silico Design and Prediction: The process begins with computational modeling. Using the known 3D structure of the P2Y12 receptor, molecular docking simulations can be performed to predict how newly designed Ticagrelor derivatives will bind. These simulations provide insights into key interactions (e.g., hydrogen bonds, hydrophobic contacts) and help estimate the binding affinity. This allows for the rational design of derivatives with modifications aimed at improving receptor binding. mdpi.com
In Vitro Validation: The most promising compounds identified in silico are then synthesized and subjected to a battery of in vitro assays for experimental validation. mdpi.comnih.gov For Ticagrelor derivatives, these would include:
Enzyme Inhibition Assays: To determine the compound's potency in inhibiting the target, such as DPP-IV or α-amylase, as demonstrated in studies of other derivatives. nih.gov
Cell-Based Assays: Functional assays, such as ADP-induced platelet aggregation tests, are used to measure the compound's effect in a more biologically relevant system. researchgate.net
Protein Glycation Assays: To assess other potentially beneficial biological activities. nih.gov
The experimental data from these in vitro tests are then used to refine the in silico models. This feedback loop, where experimental results inform and improve the next round of computational design, is a hallmark of modern drug discovery and is crucial for efficiently optimizing lead compounds. nih.gov
Q & A
Q. What ethical frameworks guide the use of animal models in studying Ticagrelor derivatives’ thrombotic risks?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
